molecular formula C33H30N8O8 B12364082 PROTAC CRBN ligand-2

PROTAC CRBN ligand-2

Katalognummer: B12364082
Molekulargewicht: 666.6 g/mol
InChI-Schlüssel: ADKLSWLPJSUEQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PROTAC CRBN ligand-2 is a heterobifunctional molecule designed to recruit the E3 ubiquitin ligase cereblon (CRBN) for targeted protein degradation. Its structure typically comprises a CRBN-binding moiety (e.g., derived from immunomodulatory imide drugs, IMiDs), a linker, and a warhead targeting a specific protein of interest (POI). CRBN ligand-2 has been optimized for improved permeability, ternary complex formation, and degradation efficiency, as demonstrated by its low DC50 (half-maximal degradation concentration) and high relative binding affinity (RBA) in cellular assays .

Eigenschaften

Molekularformel

C33H30N8O8

Molekulargewicht

666.6 g/mol

IUPAC-Name

N-[4-[2-[4-[[[amino-(diaminomethylideneamino)methylidene]amino]methyl]phenyl]ethynyl]phenyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;formic acid

InChI

InChI=1S/C32H28N8O6.CH2O2/c33-31(34)39-32(35)36-16-20-8-6-18(7-9-20)4-5-19-10-12-21(13-11-19)37-26(42)17-46-24-3-1-2-22-27(24)30(45)40(29(22)44)23-14-15-25(41)38-28(23)43;2-1-3/h1-3,6-13,23H,14-17H2,(H,37,42)(H,38,41,43)(H6,33,34,35,36,39);1H,(H,2,3)

InChI-Schlüssel

ADKLSWLPJSUEQZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NC4=CC=C(C=C4)C#CC5=CC=C(C=C5)CN=C(N)N=C(N)N.C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of PROTAC CRBN ligand-2 involves the coupling of a cereblon-binding ligand with a target protein ligand through a linker. One method involves the use of sulfonyl exchange chemistry to design binders that covalently engage histidine 353 in cereblon . Another approach utilizes ruthenium-catalyzed late-stage C-H amidation to access fully elaborated heterobifunctional compounds . Industrial production methods typically involve large-scale synthesis using these established synthetic routes.

Analyse Chemischer Reaktionen

PROTAC CRBN ligand-2 undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar CRBN-Based PROTACs

Structural and Functional Comparisons

Linker Design and Permeability
  • Flexible vs. Rigid Linkers :
    • PROTACs with flexible ether linkers (e.g., O-Pom PROTAC 12a ) exhibit superior degradation potency (DC50 = 23 nM for BRD4) compared to rigid tDHU-linked analogs (DC50 = 7100 nM for 12b ), despite weaker CRBN engagement in live-cell assays .
    • However, rigid linkers (e.g., spirocyclic or piperidinyl-based) enhance synthetic reproducibility and conversion rates (26–55% vs. 15–35% for benzylic linkers) . PROTAC CRBN ligand-2’s linker chemistry (undisclosed in evidence) must balance flexibility and rigidity to optimize ternary complex formation.
CRBN Ligand Modifications
  • Phenyl-Glutarimide (PG) Derivatives :

    • PG-based PROTACs (e.g., SJ995973) show picomolar potency against BET proteins (BRD4 DC50 = 0.87 nM) and improved chemical stability compared to classical IMiDs .
    • This compound may lack these modifications, relying instead on pomalidomide or lenalidomide derivatives, which are prone to CRBN downregulation in tumors .

Degradation Efficacy and Selectivity

Key Metrics
PROTAC Target DC50 (nM) RBA Linker Type Reference
PROTAC CRBN-2 Undisclosed ~10–100 High Optimized
O-Pom (12a ) BRD4 23 1600 Flexible ether
SJ995973 BRD4 0.87 N/A Piperidinyl
PROTAC-6 H-PGDS <50 N/A 6-F-POM-based
dBET1 BRD4 10–100 Medium VHL/CRBN hybrid
  • RBA and Permeability : CRBN ligand-2’s RBA (ratio of live/permeabilized cell target engagement) suggests superior permeability compared to O-Pom PROTACs, which exhibit weak live-cell engagement despite potent degradation .
Target Specificity
  • This compound’s selectivity depends on the warhead. For example, CDK9-targeting PROTACs spare other CDK family members due to lysine residue topology , while tubulin-targeting PROTACs fail degradation despite CRBN engagement, highlighting POI-dependent limitations .

Limitations in Cancer Contexts

  • CRBN Downregulation : Tumors frequently downregulate CRBN, reducing PROTAC efficacy. In contrast, VHL-based PROTACs maintain activity due to VHL’s essential role in cell survival .
  • Synthetic Challenges : CRBN ligand-2’s synthesis may lag behind PG or 6-F-POM derivatives, which achieve higher yields in one-pot reactions (up to 55% conversion) .

Broader Comparison with Non-CRBN PROTACs

CRBN vs. VHL Ligands
Parameter CRBN-Based PROTACs VHL-Based PROTACs
Expression Stability Downregulated in cancers Stable in most tumors
Ligand Efficiency High (IMiDs, PG derivatives) Moderate (VHL ligands)
Clinical Relevance Thrombocytopenia risk Fewer reported side effects
Target Range Broad (e.g., BRD4, HDAC6) Narrower (e.g., HIF-1α)
  • CRBN ligand-2’s dependency on CRBN limits utility in CRBN-low tumors, whereas VHL PROTACs offer broader applicability .

Q & A

Q. What emerging technologies could overcome the limitations of current CRBN-based PROTAC platforms?

  • Methodological Answer :
  • Bifunctional nanocarriers for tissue-specific PROTAC delivery.
  • CRISPR-based E3 ligase engineering to enhance PROTAC selectivity.
  • Multi-omics integration (transcriptomics, ubiquitinomics) to map degradation networks and identify synergistic targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.